5-Phenylisoxazole-3-carboxylic acid

Catalog No.
S601622
CAS No.
14441-90-8
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenylisoxazole-3-carboxylic acid

CAS Number

14441-90-8

Product Name

5-Phenylisoxazole-3-carboxylic acid

IUPAC Name

5-phenyl-1,2-oxazole-3-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

XJYOBHXWBRKOQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O

Synonyms

5-phenyl-3-isoxazolecarboxylic acid, 5-phenyl-3-isoxazolecarboxylic acid, Ag (+1) salt

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O

The exact mass of the compound 5-Phenylisoxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Phenylisoxazole-3-carboxylic acid (CAS 14441-90-8) is a highly stable, crystalline heterocyclic building block (mp 160–164 °C, pKa ~3.33) widely utilized in medicinal chemistry and advanced organic synthesis . Featuring a reactive carboxylic acid group at the 3-position and a lipophilic phenyl ring at the 5-position, this compound serves as a bifunctional scaffold. It is primarily procured for its ability to undergo efficient amidation and esterification, while the electron-deficient isoxazole core provides critical hydrogen-bond acceptor sites and unique steric geometry. Its specific physicochemical profile makes it a superior starting material for developing kinase inhibitors, xanthine oxidase therapeutics, and multi-aryl library synthesis where downstream processability and high-yield coupling are paramount.

Buyers may consider substituting 5-phenylisoxazole-3-carboxylic acid with the more common 5-methylisoxazole-3-carboxylic acid or generic aromatic acids to reduce initial material costs. However, this substitution fundamentally compromises both process chemistry and pharmacological performance. The 5-methyl analog lacks the critical steric bulk and lipophilicity (LogP ~0.82 vs ~2.43) provided by the phenyl ring, resulting in significantly higher product loss to the aqueous phase during standard liquid-liquid extraction . Furthermore, in complex amidation workflows, the absence of the phenyl group leads to lower coupling yields and produces intermediates with poor crystallinity, complicating downstream purification [1]. Pharmacologically, replacing the 5-phenylisoxazole core with generic aromatics eliminates the specific vectoring and electron-withdrawing properties required for target binding in established xanthine oxidase and kinase inhibitor scaffolds.

Superior Amidation Coupling Yield and Intermediate Crystallinity

In the synthesis of Valmerin-class CDK/GSK-3 inhibitors, the choice of the isoxazole building block directly impacts process efficiency. Coupling 5-phenylisoxazole-3-carboxylic acid with a complex amine yields the desired urea/amide intermediate in 87% yield as a highly crystalline white solid (mp 248–250 °C) [1]. In direct contrast, utilizing 5-methylisoxazole-3-carboxylic acid under identical conditions results in a significantly lower 72% yield, producing a less stable yellow solid (mp 156–158 °C)[1].

Evidence DimensionAmidation yield and product melting point
Target Compound Data87% yield; white solid, mp 248–250 °C
Comparator Or Baseline5-Methylisoxazole-3-carboxylic acid (72% yield; yellow solid, mp 156–158 °C)
Quantified Difference+15% absolute yield; +92 °C increase in melting point
ConditionsAmide coupling with tetrahydropyrido[1,2-a]isoindolone amine derivative followed by flash chromatography

Higher coupling yields and superior intermediate crystallinity streamline purification and scale-up, reducing overall manufacturing costs.

Precursor Suitability for C4-Functionalization in Diaryl Library Synthesis

5-Phenylisoxazole-3-carboxylic acid serves as an optimal starting material for generating highly potent 4,5-diarylisoxazole libraries. The presence of the C5-phenyl group stabilizes and directs electrophilic bromination at the C4 position, enabling subsequent Suzuki cross-coupling with various aryl boronic acids [1]. This specific synthetic sequence successfully converts the baseline scaffold (MptpB IC50 >500 μM) into highly active 4,5-diarylisoxazole-3-carboxylic acid derivatives (IC50 down to 0.9 μM) [1]. Aliphatic isoxazoles lack this specific electronic activation and steric guidance for efficient C4-arylation.

Evidence DimensionTarget enzyme inhibition (MptpB) post-derivatization
Target Compound DataEnables C4-arylation yielding derivatives with IC50 = 0.9 μM
Comparator Or BaselineUnfunctionalized baseline scaffold (IC50 >500 μM)
Quantified Difference>500-fold improvement in potency via enabled C4-functionalization
ConditionsC4-bromination followed by Suzuki coupling with dichlorophenol fragments

Procuring this specific regioisomer allows chemists to efficiently access C4-functionalized multi-aryl libraries that are otherwise synthetically challenging.

Validated Pharmacophore for Xanthine Oxidase (XO) Inhibition

The 5-phenylisoxazole-3-carboxylic acid core is a rigorously validated anchor for the development of gout and hyperuricemia therapeutics. When utilized as the primary scaffold, derivatives of this compound demonstrate potent xanthine oxidase inhibition, with unoptimized hits showing IC50 values of 0.36 μM and optimized analogs reaching 0.003 μM [1]. Substituting this core with generic aliphatic carboxylic acids fails to provide the necessary hydrogen-bonding network and spatial geometry required to occupy the XO molybdenum-pterin active site[1].

Evidence DimensionXanthine oxidase (XO) IC50
Target Compound Data0.36 μM to 0.003 μM (optimized derivatives)
Comparator Or BaselineNon-specific aliphatic carboxylic acids (inactive)
Quantified DifferenceSub-micromolar to nanomolar target engagement
ConditionsIn vitro xanthine oxidase inhibition assays

Procuring this validated core provides a significant head start in hit-to-lead optimization for XO inhibitors, bypassing the high attrition rates of unvalidated scaffolds.

Physicochemical Partitioning for High-Recovery Extraction

The lipophilicity of a building block dictates its behavior during standard aqueous workups. 5-Phenylisoxazole-3-carboxylic acid possesses a calculated LogP (XLOGP3) of 2.43, whereas its closest structural analog, 5-methylisoxazole-3-carboxylic acid, has a LogP of only 0.82 . This significant difference in lipophilicity ensures that the phenylated compound and its immediate derivatives partition strongly into the organic phase during liquid-liquid extraction, minimizing yield losses to the aqueous layer that commonly plague highly polar aliphatic isoxazoles .

Evidence DimensionCalculated Lipophilicity (XLOGP3)
Target Compound Data2.43
Comparator Or Baseline5-Methylisoxazole-3-carboxylic acid (0.82)
Quantified Difference+1.61 LogP units
ConditionsStandard physicochemical property calculation (XLOGP3 model)

Higher lipophilicity drastically improves organic phase recovery during extraction, making it highly suitable for large-scale synthesis workflows.

Synthesis of Kinase Inhibitors (e.g., CDK/GSK-3)

Directly downstream of its superior amidation coupling yields and high intermediate crystallinity, 5-phenylisoxazole-3-carboxylic acid is the preferred building block for synthesizing Valmerin-class and other kinase inhibitors. Its ability to form highly stable, easily purifiable amide/urea intermediates reduces the need for complex chromatographic separations at scale [1].

Development of Xanthine Oxidase (XO) Therapeutics

Leveraging its validated pharmacophore performance, this compound is the ideal starting point for libraries targeting gout and hyperuricemia. The 5-phenylisoxazole core precisely mimics the spatial and electronic requirements of the XO active site, allowing medicinal chemists to focus optimization efforts on the phenyl ring substituents rather than the core scaffold[2].

C4-Functionalized Diaryl Heterocycle Libraries

Because the C5-phenyl group activates and directs electrophilic substitution, this compound is highly recommended for synthesizing 4,5-diarylisoxazole libraries (such as MptpB inhibitors). It serves as a reliable precursor for C4-bromination and subsequent Suzuki cross-coupling, enabling rapid exploration of chemical space [3].

Scale-Up Workflows Requiring Efficient Liquid-Liquid Extraction

For industrial or pilot-scale synthesis where chromatographic purification is cost-prohibitive, the high LogP (2.43) of this compound ensures efficient partitioning into organic solvents. It should be prioritized over 5-methylisoxazole derivatives when aqueous product loss during workup is a primary process concern .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.56%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14441-90-8

Wikipedia

5-Phenyl-3-isoxazolecarboxylic acid

Dates

Last modified: 08-15-2023

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